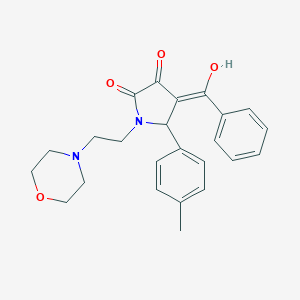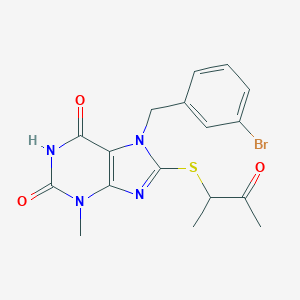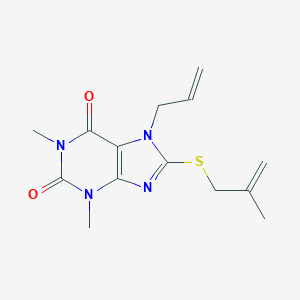
4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole core, followed by the introduction of the benzoyl, hydroxy, and methylphenyl groups. The morpholin-4-ylethyl group is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The morpholin-4-ylethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4), and ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with biological molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-benzoyl-3-hydroxy-5-phenyl-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the methyl group on the phenyl ring.
4-benzoyl-3-hydroxy-5-(4-methylphenyl)-1-(2-piperidin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of the 4-methylphenyl group and the morpholin-4-ylethyl group in 4-BENZOYL-3-HYDROXY-5-(4-METHYLPHENYL)-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE imparts unique chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from similar compounds.
特性
分子式 |
C24H26N2O4 |
|---|---|
分子量 |
406.5g/mol |
IUPAC名 |
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H26N2O4/c1-17-7-9-18(10-8-17)21-20(22(27)19-5-3-2-4-6-19)23(28)24(29)26(21)12-11-25-13-15-30-16-14-25/h2-10,21,27H,11-16H2,1H3/b22-20- |
InChIキー |
KZUUSLLVYBXGMB-XDOYNYLZSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4 |
異性体SMILES |
CC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCN4CCOCC4 |
正規SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,3-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B417214.png)
![3-{4-[5-(2-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-1-piperazinyl}propanenitrile](/img/structure/B417216.png)
![3-(4-{5-[4-(Dimethylamino)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-1-piperazinyl)propanenitrile](/img/structure/B417218.png)
![3-{4-[5-(4-Methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-1-piperazinyl}propanenitrile](/img/structure/B417219.png)
![3-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B417222.png)
![3-(4-{5-[(5-{3-Nitrophenyl}-2-furyl)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-1-piperazinyl)propanenitrile](/img/structure/B417223.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(3-methoxypropyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl]acetamide](/img/structure/B417224.png)




![N-(1,3-benzodioxol-5-yl)-2-[2-bromo(methylsulfonyl)anilino]acetamide](/img/structure/B417235.png)

![4-methoxy-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B417237.png)
